4-tert-butyl-N-{4-[(4-nitrobenzoyl)amino]phenyl}benzamide
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Overview
Description
N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-4-NITROBENZAMIDE is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tert-butyl group and a nitro group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-4-NITROBENZAMIDE typically involves the condensation of 4-nitrobenzoic acid with 4-tert-butylaniline in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and reagents is considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-4-NITROBENZAMIDE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-4-AMINOBENZAMIDE.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives such as N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-4-NITROBENZOIC ACID.
Scientific Research Applications
N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-4-NITROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound may also interact with cellular receptors and proteins, modulating their activity and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-TERT-BUTYLBENZAMIDO)PHENYL)-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE: This compound has a similar benzamide structure but with a furan ring and a chloro substituent.
N-(5-BENZYL-4-(TERT-BUTYL)THIAZOL-2-YL)BENZAMIDES: These compounds feature a thiazole ring and exhibit neuraminidase inhibitory activity.
Uniqueness
N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-4-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both tert-butyl and nitro groups allows for versatile chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C24H23N3O4 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[4-[(4-nitrobenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C24H23N3O4/c1-24(2,3)18-8-4-16(5-9-18)22(28)25-19-10-12-20(13-11-19)26-23(29)17-6-14-21(15-7-17)27(30)31/h4-15H,1-3H3,(H,25,28)(H,26,29) |
InChI Key |
IUCBHIPVSFBHPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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